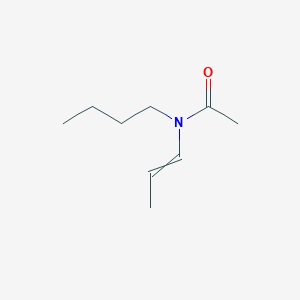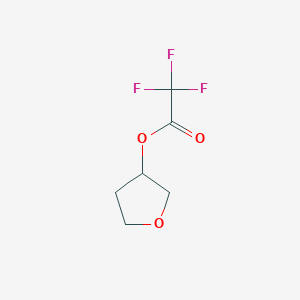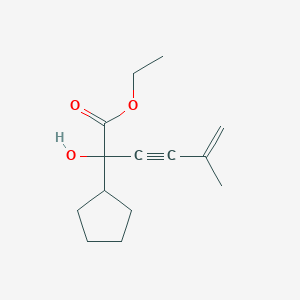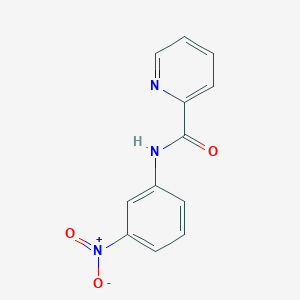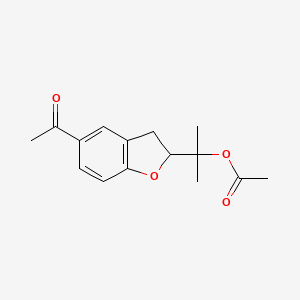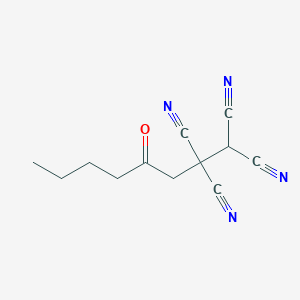
4-Oxooctane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxooctane-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups and a ketone group attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Oxooctane-1,1,2,2-tetracarbonitrile can be synthesized through the interaction of octanone derivatives with tetracyanoethylene. The reaction typically involves the use of acetic acid as a solvent and ammonium acetate as a catalyst. The mixture is heated to around 40-50°C until the complete dissolution of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxooctane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxooctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research into its potential as a building block for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-oxooctane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ketone groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxopentane-1,1,2,2-tetracarbonitrile
- 4-Oxohexane-1,1,2,2-tetracarbonitrile
- 4-Oxoheptane-1,1,2,2-tetracarbonitrile
Uniqueness
4-Oxooctane-1,1,2,2-tetracarbonitrile is unique due to its longer carbon chain compared to its similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, making it suitable for specific applications where other shorter-chain analogs may not be as effective .
Eigenschaften
CAS-Nummer |
90138-06-0 |
|---|---|
Molekularformel |
C12H12N4O |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
4-oxooctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-2-3-4-11(17)5-12(8-15,9-16)10(6-13)7-14/h10H,2-5H2,1H3 |
InChI-Schlüssel |
URRUFMZKVMFQFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
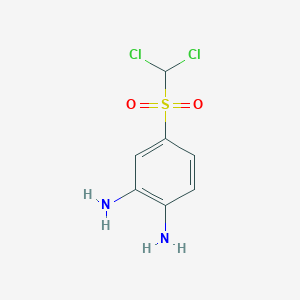
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)


![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
